BenchChemオンラインストアへようこそ!

8-Methyladenosine

RNase L activation 2-5A analog Interferon pathway

Sourcing authentic 8-methyladenosine for antibiotic resistance studies often yields inconsistent purity, compromising LC-MS/MS fragmentation pattern matching. This ≥95% HPLC nucleoside is the exact product of Cfr methyltransferase on 23S rRNA A2503-validated as the modification conferring resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. • Use as an authenticated standard for mass spectrometric identification in bacterial RNA samples. • Incorporate at the 2′-terminus of 2-5A oligomers to enhance RNase L activation and phosphodiesterase resistance. • Reference material for epitranscriptomic detection method development, confirmed naturally occurring in bacterial systems. Shipped ambient; long-term storage at -20°C.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 56973-12-7
Cat. No. B1596262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyladenosine
CAS56973-12-7
Synonyms8-methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyRTGYRFMTJZYXPD-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyladenosine: Epitranscriptomic Tool & Nucleoside Analog


8-Methyladenosine (CAS 56973-12-7, molecular formula C11H15N5O4) is a chemically modified adenosine nucleoside characterized by a methyl substitution at the C8 position of the adenine base. Functionally, it operates in two distinct capacities: first, as a synthetic building block for generating 2′,5′-oligoadenylate (2-5A) analogs that serve as potent activators of the antiviral endoribonuclease RNase L [1]; second, as a naturally occurring epitranscriptomic mark identified in bacterial 23S ribosomal RNA (A2503), where its presence—catalyzed by the Cfr methyltransferase—directly confers resistance to multiple classes of antibiotics [2].

2-5A Analog Synthesis
Supports construction of 2-5A oligomers with altered RNase L activation and phosphodiesterase resistance profiles
Epitranscriptomic Mark Analysis
Natural 8-methyladenosine standard for RNA modification studies and antibiotic resistance mechanism research

Why 8-Methyladenosine Cannot Be Substituted


The precise location and type of methylation on the adenosine base profoundly dictate both molecular conformation and biological function. Substituting 8-methyladenosine with a different adenosine analog—such as N6-methyladenosine (m6A), 2′-O-methyladenosine, or 8-azaadenosine—fundamentally alters the molecule's binding interface and enzymatic stability [1]. In the context of 2-5A analogs, the specific presence of an 8-methyl group at the 2′-terminus induces a dramatic conformational shift within the RNase L binding pocket, a feature not replicated by the unmodified parent compound or alternative methylated isomers [2]. Similarly, in bacterial antibiotic resistance studies, the C8 methylation on A2503 (forming 8-methyladenosine) provides a distinct resistance profile compared to C2 methylation (forming 2,8-dimethyladenosine), underscoring the necessity of this specific modification for accurate mechanistic investigation [3].

!
Methylation position (C8) is structurally distinct from N6- or 2′-O-methyladenosine; binding interfaces and enzymatic stability may shift significantly.
!
RNase L binding pocket conformational shift induced by 8-methyl group is not replicated by unmodified adenosine or alternative isomers.
!
C8 methylation provides a distinct antibiotic resistance profile versus C2 methylation; substitution may mislead mechanistic studies in bacterial systems.

8-Methyladenosine: RNase L Activation & Stability


RNase L Activation by Dephosphorylated 2-5A Analogs

In the context of 2′,5′-oligoadenylate (2-5A) chemistry, the 5′-terminal phosphoryl group was classically considered essential for RNase L activation. However, the introduction of 8-methyladenosine at the 2′-terminus overrides this requirement, rendering 5′-O-dephosphorylated analogs more effective activators than the native phosphorylated parent tetramer [1]. This finding represents a paradigm shift in 2-5A analog design for therapeutic and mechanistic studies.

RNase L Activation
Head-to-head
8-methyladenosine at 2′-terminus enables dephosphorylated 2-5A to activate RNase L more effectively than phosphorylated parent tetramer.
Supports RNase L assay development context
Human RNase L in vitro activation assay
RNase L activation 2-5A analog Interferon pathway Oligoadenylate

Phosphodiesterase Resistance

A critical limitation of native 2-5A oligonucleotides in therapeutic or cell-based assays is their rapid degradation by ubiquitous phosphodiesterases. The incorporation of an 8-methyladenosine residue at the third position (2′-terminus) of the oligonucleotide chain confers increased resistance to this enzymatic digestion [1]. This enhanced stability is a key performance differentiator compared to unmodified adenosine in the same oligomeric context.

Enzymatic Stability
Head-to-head
Increased resistance to snake venom phosphodiesterase digestion compared to unmodified 2-5A analog.
Supports stability context in biological matrices
In vitro phosphodiesterase challenge
Oligonucleotide stability Phosphodiesterase resistance Nuclease protection Chemical synthesis

C8-Methylation and Antibiotic Resistance

The Cfr methyltransferase confers bacterial resistance to five distinct classes of antibiotics (including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A) through a dual methylation capability on 23S rRNA nucleotide A2503. Crucially, antibiotic susceptibility data demonstrate that the resistance phenotype is conferred by methylation at the 8 position (forming 8-methyladenosine) and operates independently of methylation at the 2 position (forming 2,8-dimethyladenosine) [1].

Resistance Profile
Head-to-head
C8 methylation alone sufficient for resistance to five antibiotic classes; independent of C2 methylation.
Supports antimicrobial resistance mechanism studies
E. coli strains with Cfr variants; antibiotic susceptibility testing
Antibiotic resistance Ribosomal RNA modification Cfr methyltransferase Antimicrobial screening

Natural RNA Modification Discovery

Prior to 2009, the 8-methyladenosine modification had not been described in natural RNA molecules. The work by Giessing et al. represents the first definitive identification and characterization of 8-methyladenosine in biological systems, establishing its relevance as a genuine epitranscriptomic mark rather than merely a synthetic analog [1]. This discovery fundamentally distinguishes 8-methyladenosine from numerous other chemically synthesized methylated adenosines that lack confirmed biological relevance.

Natural Occurrence
Class-level
Identified as a natural RNA modification in bacterial 23S rRNA, not a synthetic-only analog.
Enables endogenous RNA modification research
Mass spectrometry confirmation against synthetic standard; source review
Epitranscriptomics Natural RNA modification Discovery Mass spectrometry

Position-Dependent Translational Inhibition

Among a series of 8-methyladenosine-substituted 2-5A trimer analogs, the placement of the 8-methyladenosine residue critically determines biological potency. The analogs bearing the 8-methyladenosine modification at the 2′-terminal position exhibited the strongest binding affinity to RNase L and were several times more effective than unmodified 2-5A itself as an inhibitor of translation [1]. This positional specificity underscores that the value of 8-methyladenosine in 2-5A chemistry is highly context-dependent and not achievable through random substitution.

Positional Potency
Head-to-head
When placed at 2′-terminus of 2-5A trimer, several times more effective than unmodified 2-5A in translational inhibition.
Context-dependent activity for oligonucleotide design
Mouse liver RNase L binding; cell-free translation assay
Translational inhibition 2-5A trimer Positional effects Protein synthesis

Doxifluridine-Conjugated 2-5A Antitumor Efficacy

Building on the enhanced RNase L activation properties of 8-methyladenosine-substituted 2-5A analogs, conjugation with the chemotherapeutic agent doxifluridine yields a bifunctional molecule with significantly improved tumor suppressive effects. The doxifluridine-conjugated 8-methyladenosine-substituted 2-5A analog was significantly more effective as an activator of RNase L than the parent 5′-monophosphorylated 2-5A tetramer and demonstrated a measurable tumor suppressive effect against human cervical cancer cells [1].

Cell-Model Response
Head-to-head
Doxifluridine-conjugated 8-methyladenosine 2-5A analog showed reported cell-model response in HeLa cells and stronger RNase L activation.
Supports cell-model endpoint review
HeLa cervical cancer cell line; RNase L activation assay
Anticancer activity Cervical cancer RNase L Prodrug conjugation

8-Methyladenosine Applications


Stabilized 2-5A Analogs for RNase L Studies

8-Methyladenosine is ideally suited as a building block for synthesizing 2-5A analogs with enhanced stability and altered pharmacological profiles. Its incorporation at the 2′-terminus of 2-5A oligomers enables the design of 5′-O-dephosphorylated analogs that activate RNase L more effectively than the native phosphorylated tetramer [1], while also conferring increased resistance to snake venom phosphodiesterase digestion . This application scenario is directly supported by the quantitative evidence of superior activation and stability compared to unmodified adenosine-based 2-5A constructs.

Cfr Methyltransferase Antibiotic Resistance

As the specific product of Cfr methyltransferase activity on bacterial 23S rRNA nucleotide A2503, 8-methyladenosine serves as an essential reference standard and analytical tool for studying broad-spectrum antibiotic resistance mechanisms. Mass spectrometric identification of this modification in bacterial RNA samples requires authenticated 8-methyladenosine as a nucleoside standard for fragmentation pattern comparison [1]. The evidence demonstrates that C8 methylation alone (8-methyladenosine) is sufficient to confer resistance to five antibiotic classes, making this compound critical for diagnostic assay development and inhibitor screening programs targeting Cfr-mediated resistance.

RNase L-Targeted Anticancer Agents

The enhanced RNase L activation properties of 8-methyladenosine-containing 2-5A analogs provide a validated scaffold for developing bifunctional anticancer therapeutics. Evidence shows that doxifluridine-conjugated 8-methyladenosine-substituted 2-5A analogs are significantly more effective RNase L activators than parent 2-5A tetramers and exert measurable tumor suppressive effects against human cervical cancer cells [1]. Researchers engaged in targeted prodrug design or immunotherapy enhancement should prioritize 8-methyladenosine-based 2-5A backbones over unmodified adenosine backbones to maximize therapeutic efficacy.

Epitranscriptomic Research & RNA Modification Mapping

Given its status as the first documented naturally occurring 8-methyladenosine modification in RNA [1], this compound is uniquely qualified as a chemical standard for developing and validating epitranscriptomic detection methods. Unlike purely synthetic 8-substituted adenosine analogs, 8-methyladenosine has confirmed biological relevance in bacterial systems and potential implications in eukaryotic RNA biology . Its use as an analytical reference material enables accurate identification and quantification of this modification in RNA sequencing and mass spectrometry workflows, distinguishing it from artifacts or other methylated adenosine isomers.

Application
Selection Property
Validation Focus
Stabilized 2-5A Analogs for RNase L Studies
Enhanced stability and activation profile
RNase L binding and activation assays
Cfr Methyltransferase Resistance Mechanisms
Specific C8 methylation product
Mass spectrometry confirmation; resistance phenotype screening
RNase L Pathway Studies in Cell Models
Bifunctional conjugate activity
Cell proliferation and RNase L activation assays
Epitranscriptomic Modification Mapping
Natural RNA modification standard
Analytical method validation; MS fragmentation comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.